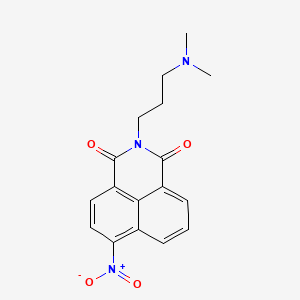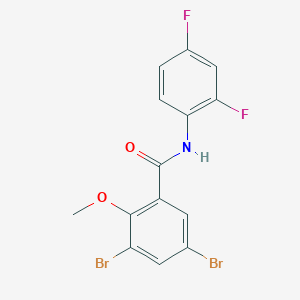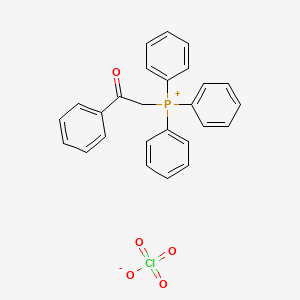
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C33H27ClNO6P. It is known for its unique structure, which includes a triphenylphosphonium group and a perchlorate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the reaction of triphenylphosphine with 2-oxo-2-phenylethyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate exerts its effects involves interactions with various molecular targets. The triphenylphosphonium group can interact with cellular membranes, while the perchlorate anion can participate in ionic interactions. These interactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-(Benzoylamino)-2-oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- (2-Oxo-2-phenyl-1-phenylacetylamino-ethyl)-triphenyl-phosphonium chloride
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
95407-68-4 |
|---|---|
Molecular Formula |
C26H22ClO5P |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
phenacyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C26H22OP.ClHO4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
POEUEPVSESMPKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



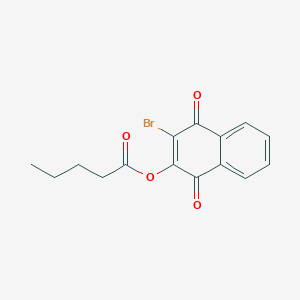



![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)

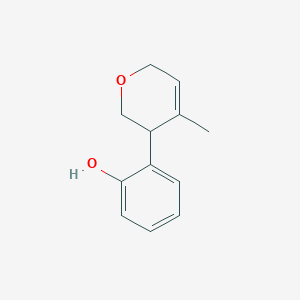
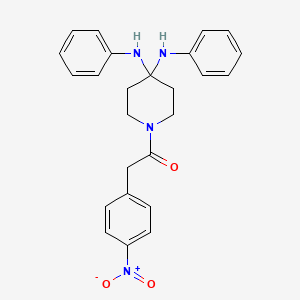

![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
